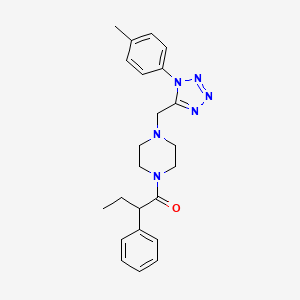
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic compound with a complex structure. It's recognized for its diverse applications in scientific research and industry, particularly in areas of chemistry, biology, and medicine. This article provides a detailed exploration of the compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is synthesized through a multi-step reaction process involving the preparation of intermediate compounds. The synthetic route typically involves:
Alkylation of piperazine to form a substituted piperazine derivative.
Introduction of the tetrazole moiety via a cyclization reaction.
Coupling of the tetrazole-substituted piperazine with a phenyl butanone derivative.
These reactions generally require specific catalysts, solvents, and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
For large-scale production, these reactions are optimized to enhance efficiency and cost-effectiveness. Industrial synthesis often involves:
Use of automated reactors to control temperature, pressure, and reaction time.
Employment of high-purity reagents and solvents to minimize impurities.
Implementation of purification techniques such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions it Undergoes
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: : Involves the addition of oxygen or removal of hydrogen.
Reduction: : Involves the addition of hydrogen or removal of oxygen.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituting agents: : Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions vary based on the reaction type but typically include derivatives with altered functional groups, which may enhance or modify the compound's properties.
科学研究应用
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one finds applications in various fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Employed in studies involving cellular signaling pathways and receptor binding.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of new materials and chemical compounds.
作用机制
The mechanism by which 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate pathways involved in cell proliferation, apoptosis, and immune responses, leading to its observed biological activities.
相似化合物的比较
Unique Properties
Compared to other compounds with similar structures, 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one exhibits unique properties, such as a specific binding affinity to certain receptors and enhanced stability under various conditions.
Similar Compounds
Similar compounds include:
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-2-one: : Differing by a methylene group.
2-phenyl-1-(4-(methyltetrazol-5-yl)piperazin-1-yl)ethan-1-one: : Lacking the p-tolyl group.
属性
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-3-21(19-7-5-4-6-8-19)23(30)28-15-13-27(14-16-28)17-22-24-25-26-29(22)20-11-9-18(2)10-12-20/h4-12,21H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEBOKKKIRHXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














